Pentyltriethylammonium

Description

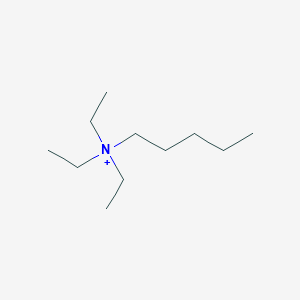

Pentyltriethylammonium (C₅H₁₁N(CH₂CH₃)₃⁺) is a quaternary ammonium compound characterized by a pentyl chain (C₅H₁₁) attached to a nitrogen atom substituted with three ethyl groups. It has been extensively studied in pharmacological and biophysical contexts, particularly as a competitive antagonist at muscarinic receptors and a modulator of ion channel activity . In ionic liquid chemistry, it is represented as [C₅NEt₃]⁺, where its bulky alkyl substituents contribute to unique physicochemical properties such as low melting points and enhanced solubility in non-polar solvents .

Key pharmacological studies highlight its role in blocking potassium (K⁺) channels, where it induces rapid inactivation of potassium conductance (gK) with kinetics resembling sodium (Na⁺) channel inactivation . Its relatively lower receptor affinity compared to longer-chain analogues (e.g., nonyltriethylammonium) makes it a useful tool for probing structure-activity relationships in ion channel modulation .

Properties

CAS No. |

21735-68-2 |

|---|---|

Molecular Formula |

C11H26N+ |

Molecular Weight |

172.33 g/mol |

IUPAC Name |

triethyl(pentyl)azanium |

InChI |

InChI=1S/C11H26N/c1-5-9-10-11-12(6-2,7-3)8-4/h5-11H2,1-4H3/q+1 |

InChI Key |

NFRBUOMQJKUACC-UHFFFAOYSA-N |

SMILES |

CCCCC[N+](CC)(CC)CC |

Canonical SMILES |

CCCCC[N+](CC)(CC)CC |

Other CAS No. |

21735-68-2 |

Synonyms |

pentyl-TEA pentyltriethylammonium pentyltriethylammonium bromide pentyltriethylammonium iodide PTEA |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Insights :

- Chain Length: Longer alkyl chains (e.g., nonyl) enhance lipid solubility and receptor binding affinity but slow dissociation kinetics .

- Substituents : Ethyl groups (vs. methyl) increase steric bulk, reducing ionic mobility in solution but improving thermal stability in ionic liquids .

Table 2. Pharmacokinetic and Receptor Binding Parameters

Mechanistic Insights :

- This compound’s intermediate chain length balances moderate receptor occupancy and rapid kinetics, making it effective for studying transient ion channel blockades .

- Nonyltriethylammonium’s 9-carbon chain achieves nanomolar affinity, but its slow $ k_{-1} $ limits utility in dynamic systems .

Physicochemical and Thermodynamic Properties

Table 3. Thermodynamic and Solubility Data

Discussion :

- The positive excess entropy of this compound suggests disorder in solvation shells, though deviations from Debye-Hückel theory indicate steric hindrance from ethyl groups .

- Low aqueous solubility necessitates high concentrations for pharmacological effects, as seen in guinea-pig ileum studies .

Table 4. Ionic Liquid Cations and Functional Properties

| Cation | Melting Point (°C) | Conductivity (mS/cm) | Stability in DES* |

|---|---|---|---|

| [C₅NEt₃]⁺ (this compound) | -20 | 1.2 | High |

| [C₄NMe₃]⁺ (butyltrimethylammonium) | 15 | 2.5 | Moderate |

| [C₆mim]⁺ (hexylimidazolium) | -60 | 4.0 | Low |

*DES: Deep eutectic solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.